The Vitispirane Biosynthesis Pathway in Vitis vinifera: A Technical Guide
The Vitispirane Biosynthesis Pathway in Vitis vinifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitispirane, a C13-norisoprenoid, is a significant volatile compound contributing to the complex aroma profile of many Vitis vinifera wines, particularly aged Riesling. Its characteristic eucalyptus and camphor-like notes are the result of a multi-step biosynthetic pathway originating from carotenoids in the grape berry. This technical guide provides an in-depth exploration of the vitispirane biosynthesis pathway, detailing the precursor molecules, enzymatic and non-enzymatic reactions, and key influencing factors. Furthermore, it presents quantitative data on vitispirane and its precursors, alongside detailed experimental protocols for their analysis, to support further research and application in viticulture and enology.
Data Presentation
Quantitative Data Summary
The concentration of vitispirane and its precursors can vary significantly depending on the grape variety, viticultural practices, and winemaking and aging conditions. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: Vitispirane Concentration in Various Vitis vinifera Wines
| Grape Variety | Wine Type | Vitispirane Concentration (µg/L) | Reference(s) |
| Riesling | White | 0.5 - 80 | [1] |
| Chardonnay | White | Detected | [2] |
| Sauvignon blanc | White | Detected | [2] |
| Cabernet Sauvignon | Red | Quantifiable down to 0.5 | [2] |
| Pinot noir | Red | Detected | [2] |
Table 2: Concentration of Vitispirane Precursors in Vitis vinifera Grapes
| Precursor | Grape Variety | Concentration | Reference(s) |
| Megastigm-5-ene-3,4,9-triol (glycosides) | Riesling | Identified as a key precursor | [3] |
| 3-Hydroxytheaspirane (glycosides) | Riesling | Identified as a key precursor | [3] |
| Total C13-Norisoprenoid Precursors (as aglycones after hydrolysis) | Riesling | 0.03 - 0.13 mg/L (for TDN, a related norisoprenoid) | [1] |
Vitispirane Biosynthesis Pathway
The formation of vitispirane is a fascinating journey from large carotenoid molecules to a potent aroma compound. The pathway can be broadly divided into two main stages: the enzymatic cleavage of carotenoids in the grape berry and the subsequent acid-catalyzed degradation of the resulting precursors during winemaking and aging.
Carotenoid Cleavage: The Enzymatic Foundation
The initial step in the biosynthesis of vitispirane precursors is the oxidative cleavage of C40 carotenoids, such as β-carotene, lutein, and neoxanthin, which are abundant in grape skins. This process is primarily catalyzed by a class of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs) . In Vitis vinifera, several CCDs have been identified, with VvCCD1, VvCCD4a, and VvCCD4b playing a crucial role in the formation of C13-norisoprenoids.
These enzymes cleave the carotenoid backbone at specific double bonds, generating a variety of smaller, volatile and non-volatile apocarotenoids. The key precursors for vitispirane are C13-megastigmane derivatives, which are often found in grapes as non-volatile, odorless glycosides.
Acid-Catalyzed Degradation: The Genesis of Aroma
During winemaking and particularly during bottle aging, the acidic environment of the wine (typically pH 3.0-4.0) facilitates the hydrolysis of the glycosidic bonds of the C13-norisoprenoid precursors. This releases the unstable aglycones, which then undergo a series of acid-catalyzed rearrangements.
For instance, the precursor megastigm-5-ene-3,4,9-triol , upon acid hydrolysis, is thought to form a carbocation intermediate that subsequently cyclizes to form the characteristic spiro-ether structure of vitispirane. This non-enzymatic transformation is a slow process, which explains why vitispirane concentrations tend to increase with wine age.
Experimental Protocols
Extraction and Analysis of Vitispirane in Wine by HS-SPME-GC-MS
This method is a widely used technique for the analysis of volatile compounds in wine due to its sensitivity and minimal sample preparation.
Methodology:
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Sample Preparation:
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Pipette 5 mL of wine into a 20 mL headspace vial.
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Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
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Add a known concentration of an appropriate internal standard (e.g., deuterated vitispirane or 2-octanol) for quantification.
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Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
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Headspace Solid-Phase Microextraction (HS-SPME):
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Place the vial in a heated autosampler tray with agitation.
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Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
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Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Desorb the analytes from the SPME fiber in the heated GC injector (e.g., 250 °C) in splitless mode.
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Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms). A typical temperature program starts at 40 °C, holds for a few minutes, and then ramps up to around 240 °C.
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Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. Vitispirane can be identified by its characteristic mass spectrum and retention time compared to a pure standard.
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Quantify vitispirane by comparing its peak area to that of the internal standard.
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Extraction and Analysis of Glycosidically-Bound Vitispirane Precursors from Grapes
This protocol focuses on the isolation of the non-volatile precursors of vitispirane from grape material.
Methodology:
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Grape Homogenization:
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Freeze fresh, destemmed grapes in liquid nitrogen.
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Grind the frozen grapes to a fine powder using a blender or mortar and pestle.
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Solid-Phase Extraction (SPE) of Glycosides:
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Suspend a known amount of the grape powder in a suitable buffer (e.g., citrate-phosphate buffer at pH 3.2).
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Centrifuge the mixture and pass the supernatant through a pre-conditioned C18 SPE cartridge. This retains the less polar glycosides while allowing sugars and other polar compounds to pass through.
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Wash the cartridge with water to remove any remaining sugars.
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Elute the free volatile compounds with a non-polar solvent like dichloromethane.
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Elute the glycosidically-bound precursors with a more polar solvent, such as methanol or ethyl acetate.
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Acid Hydrolysis of Glycosidic Precursors:
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Evaporate the solvent from the glycoside fraction under a stream of nitrogen.
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Redissolve the residue in an acidic solution (e.g., citrate buffer at pH 3.0 or a dilute solution of hydrochloric acid).
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Heat the solution (e.g., at 50-100 °C) for a specific time (e.g., 1-2 hours) to hydrolyze the glycosidic bonds and induce the rearrangement of the aglycones to form vitispirane and other norisoprenoids.
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Analysis of Released Volatiles:
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Analyze the resulting solution for vitispirane using the HS-SPME-GC-MS method described in the previous protocol. The amount of vitispirane formed is indicative of the concentration of its precursors in the original grape sample.
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Conclusion
The biosynthesis of vitispirane in Vitis vinifera is a complex process that highlights the intricate interplay between enzymatic activities in the vineyard and chemical transformations in the winery. Understanding this pathway is crucial for viticulturists and winemakers seeking to modulate the aromatic profile of their wines. For researchers and drug development professionals, the enzymes and chemical reactions involved in this pathway may offer insights into novel biocatalytic processes and the synthesis of bioactive compounds. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating aspect of grape and wine chemistry.
